![molecular formula C13H17BrN2O2 B1613609 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid CAS No. 765269-29-2](/img/structure/B1613609.png)
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Vue d'ensemble
Description
“3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is a chemical compound that has been used in the synthesis of various organic compounds . It is an intermediate in the synthesis of the anticancer drug imatinib . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .
Synthesis Analysis
The synthesis of imatinib, which uses “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” as an intermediate, has been substantially improved. Imatinib was assembled by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular weight of “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is 313.19 . The InChI code for this compound is 1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) .Chemical Reactions Analysis
The synthesis of imatinib involves the condensation of two key intermediates, the aromatic amine and “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid”, by heating in a large volume of pyridine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .Applications De Recherche Scientifique
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . These compounds showed fairly good activity when tested against C. albicans clinical isolates .
Anticancer Drug Synthesis
This compound is used in the synthesis of Imatinib , an anticancer drug that specifically inhibits the activity of tyrosine kinases . Imatinib is one of the most used therapeutic agents to treat leukemia .
Inhibitor of Bcr-Abl Protein Tyrosine Kinase
Imatinib, synthesized using this compound, is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Inhibitor of c-Kit
Imatinib also has an inhibitory effect on c-Kit , which is thought to play a role in the formation of gastrointestinal stromal tumor .
Inhibitor of Platelet-Derived Growth Factor Receptor
Imatinib inhibits a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
Organic Synthesis
“3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is a compound useful in organic synthesis .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETDNKVHFVQZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630272 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid | |
CAS RN |
765269-29-2 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.